molecular formula C18H13Cl2NO2 B5533125 2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE CAS No. 93869-73-9

2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B5533125
CAS No.: 93869-73-9
M. Wt: 346.2 g/mol
InChI Key: SYPLKSHZHGOFHR-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that features a dichlorophenoxy group and a naphthyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with naphthalen-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-naphthalen-2-yl-[1,3,5]triazine
  • 2-(3’-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
  • 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLKSHZHGOFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349902
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93869-73-9
Record name Acetamide, 2-(2,4-dichlorophenoxy)-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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